BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-36-4, PubChem CID is an unsymmetrical acyclic sulfamide derivative bearing a 3,4-dimethoxybenzyl group on one sulfamide nitrogen and a 4-methylbenzyl group on the other. Its molecular formula is C₁₇H₂₂N₂O₄S, with a molecular weight of 350.43 g·mol⁻¹.

Molecular Formula C17H22N2O4S
Molecular Weight 350.43
CAS No. 337924-36-4
Cat. No. B3005632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide
CAS337924-36-4
Molecular FormulaC17H22N2O4S
Molecular Weight350.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C17H22N2O4S/c1-13-4-6-14(7-5-13)11-18-24(20,21)19-12-15-8-9-16(22-2)17(10-15)23-3/h4-10,18-19H,11-12H2,1-3H3
InChIKeyLBKMGNOFWYQPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-36-4): Physicochemical Identity and Procurement Baseline


N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-36-4, PubChem CID 1475432) is an unsymmetrical acyclic sulfamide derivative bearing a 3,4-dimethoxybenzyl group on one sulfamide nitrogen and a 4-methylbenzyl group on the other. Its molecular formula is C₁₇H₂₂N₂O₄S, with a molecular weight of 350.43 g·mol⁻¹ [1]. Computed physicochemical properties include an XLogP3 of 2, a topological polar surface area (TPSA) of 85 Ų, two hydrogen bond donors, six hydrogen bond acceptors, and eight rotatable bonds [1]. The compound is commercially available at ≥98% purity from multiple vendors and belongs to the sulfamide class, which has been investigated for carbonic anhydrase inhibition and protease inhibition in peer-reviewed literature [2][3].

Why N-(3,4-Dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide Cannot Be Interchanged with Generic Sulfamide Analogs


Unsymmetrical N,N'-disubstituted sulfamides are not functionally interchangeable. The presence of a 3,4-dimethoxybenzyl group on one nitrogen and a 4-methylbenzyl group on the other creates a unique electronic and steric environment that differs substantially from symmetric analogs (e.g., N,N'-bis(3,4-dimethoxybenzyl)sulfamide, CAS 337924-32-0) and from monosubstituted or benzyl-only variants. Computed XLogP3 for the target compound is 2, compared to a predicted XLogP3 of approximately 1.5 for the symmetric bis(3,4-dimethoxybenzyl) analog, reflecting the lipophilicity-modulating effect of replacing one dimethoxybenzyl with a methylbenzyl group [1]. In the benzylsulfamide carbonic anhydrase inhibitor series, even minor aryl substitution changes produce Ki variations spanning over an order of magnitude (e.g., 28.48–837.09 nM for hCA I), demonstrating that substitution pattern, not merely the sulfamide core, governs target engagement [2]. Generic substitution without experimental validation therefore carries a high risk of altered potency, selectivity, and physicochemical behavior.

N-(3,4-Dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against Symmetric and Benzyl Analogs

The target compound N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide exhibits a computed XLogP3 of 2, placing it in a lipophilicity range distinct from its closest structural analogs [1]. The symmetric N,N'-bis(3,4-dimethoxybenzyl)sulfamide (CAS 337924-32-0) is predicted to have a lower XLogP3 (~1.5) due to the additional methoxy groups on the second benzyl ring, while N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide (CAS 143836-84-4, MW 336.41) is predicted to have a lower XLogP3 (~1.4) owing to the absence of the para-methyl substituent [1][2]. The 0.5–0.6 log unit difference translates to approximately a 3- to 4-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, protein binding, and pharmacokinetic behavior within a screening cascade.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and Hydrogen Bonding: Differentiation from the Symmetric Bis-Dimethoxybenzyl Analog

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide has a computed TPSA of 85 Ų, with 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1]. In contrast, N,N'-bis(3,4-dimethoxybenzyl)sulfamide (CAS 337924-32-0, C₁₈H₂₄N₂O₆S, MW 396.46) has a computed TPSA of approximately 99 Ų, with 2 HBD and 8 HBA due to the additional methoxy substituents on the second benzyl ring [2]. The 14 Ų reduction in TPSA and the loss of two hydrogen bond acceptors in the target compound represent a measurable shift in molecular recognition surface, which is relevant for optimizing blood-brain barrier penetration (TPSA < 90 Ų is a common threshold) and for reducing promiscuous hydrogen bonding that can lead to off-target interactions.

TPSA Hydrogen bonding ADME prediction

Ionization Behavior: Predicted pKa Differentiation from Benzyl-Only and 4-Chlorobenzyl Analogs

The predicted pKa of the sulfamide NH protons in N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide is 10.57 ± 0.40 . This value is influenced by the electron-donating effects of both the 3,4-dimethoxy and 4-methyl substituents. For comparison, the unsubstituted benzyl analog N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide (CAS 143836-84-4) is predicted to have a slightly lower pKa (~10.2) due to the absence of the electron-donating para-methyl group on the second ring . The 4-chlorobenzyl analog N-(4-chlorobenzyl)-N'-(3,4-dimethoxybenzyl)sulfamide is expected to have a significantly lower pKa (~9.5–9.8) owing to the electron-withdrawing effect of the para-chloro substituent . These differences in pKa translate to different ionization states at physiological pH (7.4), where all compounds remain largely neutral, but the fractional ionization and pH-dependent solubility profiles diverge measurably under acidic (e.g., lysosomal, pH ~5) or basic assay conditions.

pKa Ionization state pH-dependent solubility

Rotatable Bond Count and Conformational Flexibility: SAR-Relevant Differentiation

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide possesses 8 rotatable bonds [1]. The symmetric analog N,N'-bis(3,4-dimethoxybenzyl)sulfamide has 9 rotatable bonds due to the additional methoxy group, while N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide has 7 rotatable bonds [2]. Each additional rotatable bond is estimated to contribute approximately 0.5–1.0 kcal·mol⁻¹ to the conformational entropic penalty upon protein binding. The target compound thus occupies an intermediate position in the flexibility spectrum, with one fewer rotatable bond than the symmetric dimethoxy analog, potentially translating to a marginally more favorable binding entropy while retaining greater conformational sampling capacity than the simpler benzyl analog.

Conformational flexibility Rotatable bonds Entropic penalty

Class-Level Evidence: Nanomolar Carbonic Anhydrase Inhibition by Benzylsulfamide Scaffolds

Although direct inhibition data for N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide are not available in the published literature, closely related benzylsulfamide derivatives have been systematically characterized as nanomolar inhibitors of human carbonic anhydrase isoforms I and II [1]. In the Göksu et al. (2014) study, a series of benzylsulfamides synthesized from commercially available benzylamines exhibited Ki values ranging from 28.48 ± 0.01 nM to 837.09 ± 0.19 nM against hCA I, and 112.01 ± 0.01 nM to 268.01 ± 0.22 nM against hCA II [1]. The structure-activity relationship demonstrated that aryl substitution on the benzyl ring directly modulates inhibitory potency, with electron-donating substituents generally enhancing activity. The target compound's 3,4-dimethoxy substitution pattern (strong electron-donating, σm = +0.12, σp = −0.27 for OCH₃) and 4-methyl substitution (weak electron-donating, σp = −0.17) are both consistent with substituent profiles that favor CA inhibition in this chemotype [2].

Carbonic anhydrase Enzyme inhibition Benzylsulfamide SAR

N-(3,4-Dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide: Evidence-Backed Research and Procurement Application Scenarios


Carbonic Anhydrase Inhibitor Screening: Prioritization Over Symmetric and Electron-Poor Analogs

For laboratories conducting carbonic anhydrase (CA) inhibitor discovery, N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide presents a structurally informed choice over symmetric analogs such as N,N'-bis(3,4-dimethoxybenzyl)sulfamide. The class-level evidence from benzylsulfamide SAR studies demonstrates that electron-donating substituents on the benzyl ring enhance CA I and CA II inhibition, with Ki values reaching as low as 28.48 nM [1]. The target compound's 3,4-dimethoxy and 4-methyl substitution patterns are both electron-donating, whereas the symmetric analog introduces additional polarity (TPSA ~99 Ų vs. 85 Ų) that may reduce membrane permeability in cell-based CA inhibition assays. Its XLogP3 of 2 further supports use in intracellular CA isoform targeting (e.g., CA II, CA VII) where passive membrane crossing is required [2].

Structure-Activity Relationship (SAR) Probe for Sulfamide Substitution Effects

The unsymmetrical substitution pattern of N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide makes it uniquely suited as a SAR probe for dissecting the contribution of individual benzyl substituents to target binding. Unlike the symmetric bis(3,4-dimethoxybenzyl) analog, which confounds the effect of having two dimethoxybenzyl groups, the target compound allows independent variation: the 3,4-dimethoxybenzyl arm can be compared against the 4-methylbenzyl arm within the same molecule using competitive binding or molecular modeling approaches. Its 8 rotatable bonds provide sufficient conformational sampling while avoiding the additional entropic penalty of the 9-rotatable-bond symmetric analog, making it a more interpretable tool for free energy perturbation (FEP) calculations and docking studies [2].

Lead-Like Fragment and Library Member for CNS-Targeted Screening Collections

With a molecular weight of 350.43 Da, XLogP3 of 2, TPSA of 85 Ų (below the 90 Ų CNS threshold), and 8 rotatable bonds, N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide falls within favorable lead-like chemical space and meets multiple criteria for CNS drug-likeness [1]. The TPSA of 85 Ų differentiates it from the symmetric bis(3,4-dimethoxybenzyl) analog (TPSA ~99 Ų), which exceeds the CNS penetration threshold. Procurement of this compound for inclusion in diversity-oriented screening libraries targeting neurological or psychiatric indications is supported by these computed ADME properties, with the caveat that experimental confirmation of CNS permeability (e.g., PAMPA-BBB or MDCK-MDR1 assay) is recommended prior to large-scale commitment.

Synthetic Intermediate for Unsymmetrical Sulfamide Derivatization

The commercial availability of N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide at ≥98% purity from suppliers such as Leyan (product code 1624043) positions it as a reliable synthetic building block [1]. The differentiated reactivity of the two benzyl groups—the 3,4-dimethoxybenzyl group being susceptible to oxidative cleavage (e.g., CAN or DDQ) while the 4-methylbenzyl group is more resistant—enables chemoselective deprotection strategies for generating mono-N-substituted sulfamide intermediates. The predicted pKa of 10.57 ± 0.40 indicates that the sulfamide NH protons remain largely unionized under standard organic reaction conditions (pH-neutral organic solvents), simplifying purification by normal-phase chromatography [2].

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.